Vanadium(IV)-acetat

Übersicht

Beschreibung

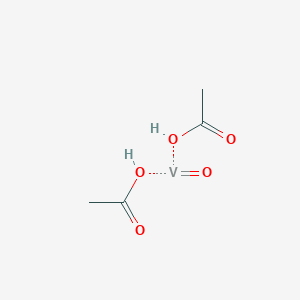

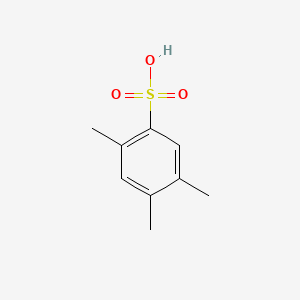

Vanadyl acetate, also known as bis(acetato)oxovanadium, is a coordination compound with the formula VO(OAc)2. It is a blue-green solid that dissolves in polar organic solvents. The compound consists of the vanadyl group (VO2+) bound to two acetate ligands via the oxygen atoms. Vanadyl acetate is notable for its applications in various fields, including catalysis and biomedical research .

Wissenschaftliche Forschungsanwendungen

Vanadyl acetate has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Vanadyl acetate primarily targets transition metal oxides (TMOs) . These TMOs are prospective anode materials for lithium-ion batteries (LIBs) due to their high theoretical specific capacity . Vanadyl acetate also targets protein tyrosine phosphatases (PTPase) , which are widely used as inhibitors in cell lysis buffers or immunoprecipitations of phosphotyrosyl proteins .

Mode of Action

Vanadyl acetate interacts with its targets by forming coordination complexes . For instance, it forms an organic-inorganic hybrid material known as vanadyl acetate nanobelts when coupled with lithium-ion conducting polymer ligands . This coupling is favorable for the dynamics of electrochemical processes . In the context of protein tyrosine phosphatases, vanadyl acetate acts as an inhibitor, affecting the dephosphorylation at the beta subunit of the insulin receptor .

Biochemical Pathways

Vanadyl acetate affects the electrochemical processes in lithium-ion batteries . It enhances the dynamics of these processes, leading to improved performance of the batteries . In biological systems, vanadyl acetate inhibits protein tyrosine phosphatases, impacting the phosphorylation pathways .

Pharmacokinetics

The pharmacokinetics of vanadyl acetate is complex due to its ability to form coordination complexes . Its absorption, distribution, metabolism, and excretion (ADME) properties are influenced by these complexes .

Result of Action

The result of vanadyl acetate’s action is the creation of a novel anode material for lithium-ion batteries . The vanadyl acetate nanobelt electrode displays outstanding electrochemical performance, including a highly stable reversible specific capacity, superior long-term cyclability, and attractive rate capability .

Action Environment

The action, efficacy, and stability of vanadyl acetate can be influenced by various environmental factors. For instance, the synthesis of vanadyl acetate nanobelts requires a specific temperature (200°C) and the presence of certain chemicals (vanadium pentoxide and lithium hydroxide in acetic acid or ethylene glycol) . In biological systems, the effects of vanadyl acetate can depend on the context of the cell types

Biochemische Analyse

Biochemical Properties

Vanadyl acetate plays a crucial role in biochemical reactions, primarily due to its ability to mimic the action of insulin. This compound interacts with several enzymes and proteins, including protein tyrosine phosphatases (PTPases) and kinases. Vanadyl acetate inhibits PTPases, such as PTP1B, which leads to prolonged activation of the insulin receptor and downstream signaling pathways . Additionally, vanadyl acetate can stimulate the phosphorylation of protein kinase B (PKB/Akt) and glycogen synthase kinase 3 (GSK-3), further enhancing its insulin-like effects . These interactions highlight the compound’s potential in regulating glucose metabolism and its therapeutic implications for diabetes management.

Cellular Effects

Vanadyl acetate exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, vanadyl acetate has been shown to enhance glucose uptake in adipocytes and hepatocytes by activating the insulin signaling cascade . This compound also affects gene expression by modulating the activity of transcription factors involved in glucose and lipid metabolism. Furthermore, vanadyl acetate can alter cellular metabolism by influencing the activity of key metabolic enzymes, thereby improving glucose homeostasis and reducing hyperglycemia in diabetic models .

Molecular Mechanism

The molecular mechanism of vanadyl acetate involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Vanadyl acetate binds to the active sites of PTPases, inhibiting their activity and preventing the dephosphorylation of the insulin receptor . This inhibition results in sustained activation of the insulin receptor and its downstream effectors, such as PKB/Akt and GSK-3 . Additionally, vanadyl acetate can form stable complexes with organic ligands, enhancing its stability and bioavailability in biological systems . These molecular interactions underpin the compound’s insulin-mimetic properties and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of vanadyl acetate can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that vanadyl acetate is relatively stable under physiological conditions, maintaining its bioactivity over extended periods . Thermal decomposition of vanadyl acetate can occur, leading to the formation of vanadium dioxide (VO2) and other degradation products . Long-term exposure to vanadyl acetate has been observed to sustain its beneficial effects on glucose metabolism, even after the cessation of treatment . These findings suggest that vanadyl acetate has a lasting impact on cellular function and metabolic regulation.

Dosage Effects in Animal Models

The effects of vanadyl acetate vary with different dosages in animal models. At low doses, vanadyl acetate has been shown to improve glucose homeostasis and reduce hyperglycemia in diabetic rats . Higher doses can lead to toxic effects, including oxidative stress and damage to vital organs . The threshold for these adverse effects depends on the duration and frequency of exposure, highlighting the importance of optimizing dosage regimens for therapeutic applications. These studies underscore the need for careful consideration of dosage to maximize the benefits of vanadyl acetate while minimizing potential risks.

Metabolic Pathways

Vanadyl acetate is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate glucose and lipid metabolism. This compound can modulate the activity of key metabolic enzymes, such as hexokinase and phosphofructokinase, enhancing glycolysis and glucose utilization . Additionally, vanadyl acetate influences the pentose phosphate pathway and the tricarboxylic acid cycle, contributing to its overall metabolic effects . These interactions highlight the compound’s multifaceted role in metabolic regulation and its potential therapeutic applications for metabolic disorders.

Transport and Distribution

Vanadyl acetate is transported and distributed within cells and tissues through interactions with transporters and binding proteins. In the bloodstream, vanadyl acetate binds to serum albumin and transferrin, facilitating its transport to target tissues . Within cells, vanadyl acetate can be taken up by specific transporters, such as glucose transporters, enhancing its cellular uptake and bioavailability . The distribution of vanadyl acetate within tissues is influenced by its binding affinity to various proteins and its ability to form stable complexes with organic ligands . These factors contribute to the compound’s effective delivery and localization in target tissues.

Subcellular Localization

The subcellular localization of vanadyl acetate is critical for its activity and function. Vanadyl acetate is primarily localized in the cytoplasm, where it interacts with key metabolic enzymes and signaling proteins . Additionally, vanadyl acetate can be targeted to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s ability to modulate cellular metabolism and signaling pathways effectively.

Vorbereitungsmethoden

Vanadyl acetate can be synthesized through several methods. One common method involves the reaction of vanadyl sulfate with acetylacetone: [ \text{VOSO}_4 + 2 \text{Hacac} \rightarrow \text{VO(acac)}_2 + \text{H}_2\text{SO}_4 ] Another method involves a redox reaction starting with vanadium pentoxide, where some acetylacetone is oxidized to 2,3,4-pentanetrione . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.

Analyse Chemischer Reaktionen

Vanadyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a weak Lewis acid and can form adducts with ligands such as pyridine and methylamine . In oxidation reactions, vanadyl acetate can be oxidized to vanadium(V) species, which are useful in catalytic processes. Common reagents used in these reactions include tert-butyl hydroperoxide (TBHP) and other oxidizing agents . Major products formed from these reactions include epoxides and other oxidized organic compounds.

Vergleich Mit ähnlichen Verbindungen

Vanadyl acetate can be compared with other vanadium compounds such as vanadyl sulfate and vanadyl acetylacetonate. These compounds share similar coordination chemistry but differ in their specific applications and properties. For example, vanadyl sulfate is commonly used in nutritional supplements, while vanadyl acetylacetonate is used in catalysis and material science . The unique properties of vanadyl acetate, such as its solubility in polar organic solvents and its specific catalytic activity, distinguish it from these similar compounds .

Similar Compounds

- Vanadyl sulfate (VOSO4)

- Vanadyl acetylacetonate (VO(acac)2)

- Vanadyl nitrate (VO(NO3)3)

- Vanadyl perchlorate (VO(ClO4)3)

Vanadyl acetate stands out due to its specific applications in catalysis and biomedical research, making it a valuable compound in various scientific and industrial fields.

Eigenschaften

CAS-Nummer |

3473-84-5 |

|---|---|

Molekularformel |

C4H6O5V |

Molekulargewicht |

185.03 g/mol |

IUPAC-Name |

oxovanadium(2+);diacetate |

InChI |

InChI=1S/2C2H4O2.O.V/c2*1-2(3)4;;/h2*1H3,(H,3,4);;/q;;;+2/p-2 |

InChI-Schlüssel |

WIWVNQBYNTWQOW-UHFFFAOYSA-L |

SMILES |

CC(=O)O.CC(=O)O.O=[V] |

Kanonische SMILES |

CC(=O)[O-].CC(=O)[O-].O=[V+2] |

| 3473-84-5 | |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of vanadyl acetate and how does it influence its magnetic properties?

A1: Vanadyl acetate (VO(CH3COO)2) features vanadium atoms in an octahedral coordination geometry. [] These VO6 octahedra are linked together through vanadyl groups and bridging acetate groups, forming a one-dimensional chain structure. [] This arrangement leads to magnetic interactions between the vanadium atoms along the chain, resulting in antiferromagnetic behavior. []

Q2: How does the synthesis method affect the morphology and application of vanadyl acetate?

A2: Vanadyl acetate nanobelts can be synthesized via a facile solvothermal method. [] This morphology is particularly interesting for lithium-ion battery applications, as it exhibits excellent electrochemical performance as an anode material. []

Q3: Can you elaborate on the electrochemical properties of vanadyl acetate nanobelts for lithium-ion batteries?

A3: Vanadyl acetate nanobelts demonstrate a high reversible specific capacity (around 1065 mA h g-1 at 200 mA g-1) and impressive long-term cyclability, retaining a capacity of approximately 477 mA h g-1 at 2 A g-1 even after 500 cycles. [] Additionally, they exhibit attractive rate capability. []

Q4: What analytical techniques are used to characterize the structural changes of vanadyl acetate during electrochemical cycling?

A4: In situ XRD analysis is a powerful tool for investigating the structural variations of vanadyl acetate electrodes during lithium-ion insertion/extraction processes. [] The periodic evolution of the in situ XRD patterns provides evidence of excellent reversibility for Li+ ion insertion/extraction within the vanadyl acetate nanobelt electrode. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Phenylmethoxycarbonylamino)propanoylamino]acetic acid](/img/structure/B1594750.png)

![2-[(2,4-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B1594752.png)